Welcome to the BenchChem Online Store!
molecular formula C8H10BrN3OS B8501821 4-(5-Bromo-1,3-thiazol-2-yl)-1,4-diazepan-2-one

4-(5-Bromo-1,3-thiazol-2-yl)-1,4-diazepan-2-one

Cat. No. B8501821
M. Wt: 276.16 g/mol
InChI Key: JLQPKHQZVKIVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08735417B2

Procedure details

Into a 5000-mL 4-necked round-bottom flask was placed a solution of 2-ethoxy-2-oxoethanaminium chloride (500 g, 3.58 mol) in water (2000 mL). To the mixture were added sodium bicarbonate (301 g, 3.58 mol) in several batches and acrylonitrile (228 g, 4.30 mol). The resulting solution was stirred overnight at 60-70° C. The reaction mixture was cooled and extracted with 3×2000 mL of ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product was purified by distillation under reduced pressure (10 mmHg) and the fraction was collected at 140-145° C. This resulted in 362.5 g (65%) of ethyl 2-(2-cyanoethylamino)acetate as a yellow oil. Step 2: Into 5000 ml 4-necked round-bottom flask was placed a solution of ethyl 2-(2-cyanoethylamino)acetate (1450 g, 9.29 mol) in chloroform (3300 mL), then added (Boc)2O (2229 g, 10.22 mol). After stirred overnight at room temperature, the resulting mixture was concentrated under vacuum. This resulted in 2400 g (crude) of ethyl 2-(tert-butoxycarbonyl)-acetate as a yellow oil. Step 3: A mixture of ethyl 2-(tert-butoxycarbonyl)acetate (800 g, 3.12 mol), ethanol (6000 mL), Rany-Ni (400 g) and ammonia (500 mL) was stirred for 5 h at room temperature under a hydrogen atmosphere. The solid was filtered out. The filtrate was concentrated under vacuum. This resulted in 710 g (87%) of ethyl 2-(tert-butoxycarbonyl)acetate as yellowish brown oil. Step 4: Into a 3000-mL 4-necked round-bottom flask was placed a solution of ethyl 2-(tert-butoxycarbonyl)acetate (910 g, 3.50 mol) in methanol (9100 mL), then added MeONa (189 g, 3.50 mol). The reaction mixture was heated to reflux for 1.5 hr, cooled to room temperature and concentrated under vacuum. The residue was diluted with 6000 mL of DCM, washed with brine, dried and concentrated under vacuum. The residue was purified by flash chromatography to afford 502.4 g (67%) of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 1.50 (s, 9H), 1.92-1.94 (t, J=3.2 Hz, 2H), 3.29-3.33 (m, 2H), 3.62 (s, 2H), 4.06 (s, 2H), 5.75 (s, 1H). Step 5: tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate (141.0 g, 658 mmol) in DCM (349 mL) was treated with trifluoroacetic acid (279 mL, 3.6 mol) maintaining the temperature at 10° C. throughout the addition and the solution was stirred overnight. The solvent was removed and the residue was azeotroped with toluene/methanol (1:1). The oil was then stirred in isopropyl acetate (300 mL), which induced crystallation. A white solid was isolated and dried. The solid (195 g, 256 mmol) was dissolved in DMSO (155 mL) followed by 2,5-dibromothiazole (52 g, 213 mmol) and Hunigs base (83 mL, 926 mmol). The solution was vigourously stirred for 15-20 hours at 100° C. The mixture was treated with 0.75 L of brine. The precipitate was removed by filtration, washed with H2O and dried under vacuum. The solution that remained was extracted with DCM (3×500 mL) and concentrated. The resulting oil was diluted with 400 mL of brine and extracted again with 2×250 mL DCM. Concentration afforded another 21 g of 4-(5-bromo-1,3-thiazol-2-yl)-1,4-diazepan-2-one and the total mass isolated was 46 g (54%). MS APCI: [M+H]+ m/z 278.0. Step 6: 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (4 g, 17.16 mmol), 4-(5-bromo-1,3-thiazol-2-yl)-1,4-diazepan-2-one (4.74 g, 17.16 mmol), Pd2(dba)3 (0.786 g, 0.858 mmol), X-Phos (0.818 g, 1.716 mmol), and cesium carbonate (11.18 g, 34.3 mmol) were added to a dry flask. The flask was evacuated and backfilled with argon (3×) before adding fully degassed dioxane (55 mL) and water (5.50 mL). The flask was sealed and heated to 90° C. with stirring for 16 hours. The reaction was diluted with ethyl acetate and methanol and filtered through a celite plug, washing several times with ethyl acetate and methanol. The filtrate was dry loaded onto 12 g of silca gel and purified via silica gel chromatography (Biotage, 100% ethyl acetate, then 0-20% methanol in ethyl acetate) to afford 4-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]-1,4-diazepan-2-one (2.33 g, 7.71 mmol, 45%). MS ESI: [M+H]m/z 303.1 1H NMR (500 MHz, DMSO-d6) δ 7.59 (s, 1H), 7.37 (s, 1H), 6.46 (s, 1H), 6.44 (s, 1H), 6.24 (s, 1H), 5.07 (s, 2H), 4.15 (s, 2H), 3.78 (br s, 2H), 3.21 (br s, 2H), 2.14 (s, 3H), 1.78 (br s, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
0.818 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
11.18 g
Type
reactant
Reaction Step One
Quantity
0.786 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7](B2OC(C)(C)C(C)(C)O2)[CH:8]=1)[NH2:5].Br[C:19]1[S:23][C:22]([N:24]2[CH2:30][CH2:29][CH2:28][NH:27][C:26](=[O:31])[CH2:25]2)=[N:21][CH:20]=1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C(=O)([O-])[O-].[Cs+].[Cs+]>C(OCC)(=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CO>[NH2:5][C:4]1[CH:6]=[C:7]([C:19]2[S:23][C:22]([N:24]3[CH2:30][CH2:29][CH2:28][NH:27][C:26](=[O:31])[CH2:25]3)=[N:21][CH:20]=2)[CH:8]=[C:2]([CH3:1])[CH:3]=1 |f:3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
4.74 g
Type
reactant
Smiles
BrC1=CN=C(S1)N1CC(NCCC1)=O
Name
Quantity
0.818 g
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
cesium carbonate
Quantity
11.18 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.786 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the total mass isolated
CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
before adding fully degassed dioxane (55 mL) and water (5.50 mL)
CUSTOM
Type
CUSTOM
Details
The flask was sealed
ADDITION
Type
ADDITION
Details
The reaction was diluted with ethyl acetate and methanol
FILTRATION
Type
FILTRATION
Details
filtered through a celite plug
WASH
Type
WASH
Details
washing several times with ethyl acetate and methanol
CUSTOM
Type
CUSTOM
Details
The filtrate was dry
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (Biotage, 100% ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C=C(C=C(C1)C)C1=CN=C(S1)N1CC(NCCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.71 mmol
AMOUNT: MASS 2.33 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.